2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21133-88-0 |
|---|---|
Molecular Formula |
C14H21ClO2 |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-ethylhexane-2,4-diol |
InChI |
InChI=1S/C14H21ClO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3 |
InChI Key |
OGGGMEBJFMVQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(C)(C1=CC=C(C=C1)Cl)O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 4 Chlorophenyl 4 Ethylhexane 2,4 Diol
Retrosynthetic Analysis of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com This process helps to identify key bond disconnections that correspond to reliable chemical reactions. For this compound, the analysis focuses on the formation of the two tertiary alcohol centers.
The structure of the target molecule is: CH₃ – C(OH)(C₆H₄Cl) – CH₂ – C(OH)(CH₂CH₃) – CH₂ – CH₃
The most logical disconnections are at the carbon-carbon bonds formed during the creation of the tertiary alcohols. This can be envisioned as a two-step process involving the addition of organometallic reagents to carbonyl groups.
First Disconnection: The bond between the C4 carbon and the ethyl group can be disconnected. This suggests a Grignard or organolithium reaction. This disconnection points to an ethyl organometallic synthon (Et⁻ ) and a β-hydroxy ketone precursor (1 ).
Second Disconnection: The β-hydroxy ketone precursor (1 ) can be further disconnected at the C2 carbon, breaking the bond to the 4-chlorophenyl group. This identifies a 4-chlorophenyl organometallic synthon (4-Cl-Ph⁻ ) and a 1,3-diketone, hexane-2,4-dione (2) , as the initial backbone structure.
This retrosynthetic pathway simplifies the complex target molecule into three primary building blocks: a hexane-2,4-dione backbone, a 4-chlorophenyl synthon, and an ethyl synthon. The forward synthesis would involve the sequential, selective addition of the corresponding organometallic reagents to the diketone.
**2.2. Precursor Synthesis and Building Block Derivatization
The success of the synthesis relies on the effective preparation of the key precursors and building blocks identified in the retrosynthetic analysis.
The 4-chlorophenyl group is introduced using an organometallic reagent. The most common of these are Grignard and organolithium reagents.
(4-Chlorophenyl)magnesium bromide: This Grignard reagent is a key intermediate. It is typically prepared by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The magnesium undergoes oxidative insertion into the carbon-bromine bond.
(4-Chlorophenyl)lithium: This organolithium reagent can be prepared by reacting 4-chlorobromobenzene or 4-chloroiodobenzene with two equivalents of lithium metal. masterorganicchemistry.com Alternatively, it can be formed via lithium-halogen exchange from a more readily available organolithium like n-butyllithium.
These reagents serve as potent nucleophilic sources of the 4-chlorophenyl anion, ready to attack an electrophilic carbonyl carbon.
Similar to the aryl intermediate, the ethyl group is introduced via an organometallic reagent. The core carbon chain can be constructed from simpler starting materials.
Ethylmagnesium bromide: This is a widely used Grignard reagent, prepared by the reaction of ethyl bromide with magnesium turnings in dry ether. libretexts.org It serves as the synthon for the ethyl group added to C4.
Hexane-2,4-dione: The 1,3-dicarbonyl backbone can be synthesized via a Claisen condensation reaction. For instance, the reaction between the enolate of acetone (B3395972) and an ester such as ethyl butyrate, followed by acidification and decarboxylation, can yield the target diketone.
Carbon-Carbon Bond Formation Methodologies
The construction of the two tertiary alcohol centers in this compound is achieved through the nucleophilic addition of organometallic reagents to carbonyl groups. libretexts.org
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing alcohols. organic-chemistry.org The addition of a Grignard reagent to a ketone is a classic method for synthesizing tertiary alcohols. masterorganicchemistry.compearson.com
In the proposed synthesis of the target diol, two sequential Grignard additions to the hexane-2,4-dione precursor are required. A significant challenge in this approach is the lack of selectivity, as both carbonyl groups are reactive. To achieve a controlled synthesis, one carbonyl group must be protected while the other reacts.
Synthetic Sequence:
Protection: Hexane-2,4-dione is reacted with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions to selectively protect one of the ketone functionalities, typically the more sterically accessible C2 ketone, as a ketal.
First Grignard Addition: The resulting mono-protected diketone is treated with (4-chlorophenyl)magnesium bromide. The Grignard reagent attacks the unprotected carbonyl at C4, and after an acidic workup, a tertiary alcohol is formed at that position.
Deprotection: The ketal protecting group at C2 is removed using aqueous acid to regenerate the ketone. This yields the β-hydroxy ketone intermediate, 2-(4-chlorophenyl)-2-hydroxyhexan-4-one .
Second Grignard Addition: This intermediate is then reacted with ethylmagnesium bromide. The second Grignard reagent attacks the remaining ketone at C2, forming the second tertiary alcohol. An acidic workup yields the final product, this compound.
Table 1: Reaction Scheme for Grignard Synthesis
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | Hexane-2,4-dione | (4-Chlorophenyl)magnesium bromide, then H₃O⁺ | 2-(4-Chlorophenyl)hexane-2,4-diol (Intermediate) |
| 2 | 2-(4-Chlorophenyl)hexane-2,4-diol | Ethylmagnesium bromide, then H₃O⁺ | This compound |
Organolithium reagents are another class of powerful organometallic compounds used for C-C bond formation. wikipedia.orgsigmaaldrich.com The carbon-lithium bond is more polarized than the carbon-magnesium bond, making organolithium reagents generally more reactive and basic than their Grignard counterparts. youtube.com
The synthetic strategy using organolithium reagents mirrors the Grignard pathway. (4-Chlorophenyl)lithium and ethyllithium (B1215237) would be used in place of the Grignard reagents in the sequential addition to a protected hexane-2,4-dione.
Advantages and Considerations:
Reactivity: The higher reactivity of organolithium reagents can be advantageous, potentially leading to faster reactions or higher yields. uniurb.it
Basicity: Their strong basicity can also be a drawback, as they are more prone to side reactions like deprotonation of any acidic protons in the substrate (e.g., the α-protons of the ketone). This can reduce the yield of the desired addition product. organic-chemistry.org
Solvent Choice: Organolithium reagents are typically used in hydrocarbon solvents like hexanes, although ethereal solvents are also common. masterorganicchemistry.com
The choice between Grignard and organolithium reagents often depends on the specific substrate, desired reactivity, and potential for side reactions. For the construction of this compound, both methodologies provide a viable and robust pathway to the target structure.
Alternative Nucleophilic Addition Reactions
While the Grignard reaction represents a primary route for the synthesis of tertiary diols like this compound, other nucleophilic addition reactions could theoretically be employed. These alternatives often involve the use of different organometallic reagents or reaction pathways to form the key carbon-carbon bonds.
Organolithium reagents, for example, could serve as an alternative to Grignard reagents. The addition of an appropriate organolithium species to a ketone precursor would also yield a tertiary alcohol. The choice between Grignard and organolithium reagents can sometimes be influenced by factors such as the presence of other functional groups in the molecule and desired reactivity.
Another potential, though less direct, approach involves the use of acetylide anions. The addition of an acetylide to a ketone can be followed by further transformations of the resulting propargyl alcohol to achieve the desired diol structure. However, this multi-step approach is more complex than direct additions of alkyl organometallic reagents.
Reformatsky reactions, which utilize an organozinc reagent, are another class of nucleophilic additions. These reactions are particularly useful for the synthesis of β-hydroxy esters and could potentially be adapted for the synthesis of diols, though this is not a common application.
It is important to reiterate that while these alternative nucleophilic addition reactions are well-established in organic synthesis, their specific application to the synthesis of this compound has not been reported in the available scientific literature.
Stereoselective Synthesis of this compound Isomers
The stereoselective synthesis of specific isomers of this compound would be crucial for investigating its potential biological activity, as different stereoisomers can have vastly different pharmacological properties. Achieving such stereocontrol typically involves one of several asymmetric synthesis strategies. As with other sections, no specific research on the stereoselective synthesis of this compound has been found. The following subsections describe general approaches that could theoretically be applied.
Chiral Auxiliaries in Diol Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of a chiral diol, a chiral auxiliary could be attached to one of the starting materials, for example, the ketone. The steric hindrance and electronic properties of the auxiliary would then favor the nucleophilic attack from one direction, leading to the formation of a specific stereoisomer. nih.govthieme-connect.com After the reaction, the auxiliary would be cleaved to yield the enantiomerically enriched diol. tandfonline.com Common chiral auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries. wikipedia.org
Asymmetric Catalysis for Stereocenter Induction
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. This approach is often more efficient than the use of stoichiometric chiral auxiliaries, as only a small amount of the catalyst is needed. For the synthesis of this compound, a chiral catalyst could be used in the nucleophilic addition step to favor the formation of one enantiomer over the other. Various chiral ligands and metal complexes have been developed for asymmetric additions to carbonyl compounds. For instance, chiral Lewis acids or organocatalysts could be employed to activate the ketone and create a chiral environment around the reaction center.
Diastereoselective Approaches to this compound
If one of the stereocenters is already present in a starting material, diastereoselective reactions can be used to control the formation of the second stereocenter. The existing stereocenter can influence the direction of attack of the incoming nucleophile, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful tool in stereoselective synthesis. The specific outcome of such a reaction would depend on the nature of the substrate and the reaction conditions.
Resolution of Enantiomeric Mixtures of this compound
Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. If a non-stereoselective synthesis of this compound were performed, the resulting racemic mixture could be resolved. One common method is to react the diol with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. acs.org After separation, the resolving agent is removed to yield the pure enantiomers. rsc.org Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another potential method for separating the enantiomers. encyclopedia.pub
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis. For the synthesis of this compound, several parameters would need to be optimized to maximize the yield and purity of the product. No specific optimization studies for this compound are available in the literature. Therefore, the following are general considerations for optimizing a hypothetical synthesis.
Table 1: General Parameters for Optimization of a Hypothetical Synthesis of this compound
| Parameter | Factors to Consider | Potential Impact on Yield and Purity |
|---|---|---|
| Solvent | Polarity, aprotic vs. protic, solubility of reactants | Can influence reaction rate and side reactions. |
| Temperature | Reaction kinetics, stability of reactants and products | Higher temperatures may increase reaction rate but can also lead to decomposition or side products. |
| Reactant Stoichiometry | Molar ratio of nucleophile to electrophile | Using an excess of one reactant can drive the reaction to completion but may complicate purification. |
| Catalyst Loading | For catalyzed reactions, the amount of catalyst used | Affects reaction rate and cost-effectiveness. |
| Reaction Time | Time required for the reaction to reach completion | Insufficient time leads to low conversion, while excessive time may result in product degradation. |
| Work-up and Purification | Quenching, extraction, chromatography | Proper purification is essential to isolate the desired product in high purity. |
For a Grignard-based synthesis, key optimization points would include the choice of ethereal solvent (e.g., diethyl ether, tetrahydrofuran), the rate of addition of the Grignard reagent to the ketone, and the reaction temperature, which is often kept low to minimize side reactions. The work-up procedure, typically involving an acidic quench, would also need to be carefully controlled to ensure complete protonation of the alkoxide intermediate without causing degradation of the tertiary diol product.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is a forward-looking approach, as specific green synthetic routes for this compound are not yet established in scientific literature. However, by examining the probable synthetic pathways, such as Grignard reactions, it is possible to extrapolate how green chemistry principles can be effectively applied. The focus would be on minimizing environmental impact by making judicious choices regarding solvents and catalysts.
The traditional synthesis of tertiary diols often involves Grignard reagents, which necessitates the use of anhydrous ethereal solvents like diethyl ether (Et2O) or tetrahydrofuran (THF). These solvents, while effective, pose significant environmental, health, and safety risks due to their high volatility, flammability, and potential for peroxide formation. Green chemistry encourages the substitution of such hazardous solvents with safer, more sustainable alternatives.
The selection of a greener solvent is guided by several factors, including its origin (renewable vs. petrochemical), toxicity, biodegradability, and the energy required for its production and recycling. For reactions analogous to the potential synthesis of this compound, several greener alternatives to traditional ethers have been investigated.
Ester-based solvents , such as ethyl acetate, have been explored as alternatives for certain organometallic reactions. However, their reactivity with Grignard reagents limits their broad applicability. More promising are higher-boiling point ethers derived from renewable resources. For instance, 2-methyltetrahydrofuran (2-MeTHF) , which can be produced from levulinic acid (derived from biomass), offers several advantages over THF. It has a wider liquid range, lower water miscibility (facilitating easier work-up), and is less prone to peroxide formation.
Another class of green solvents is cyclopentyl methyl ether (CPME) , which is characterized by its high boiling point, low water solubility, and resistance to peroxide formation, making it a safer and more environmentally friendly option for Grignard reactions. The use of such solvents can significantly reduce the environmental footprint of the synthesis.
Recent advancements have also explored the use of deep eutectic solvents (DES) and ionic liquids (ILs) as reaction media for organometallic reactions. These solvents are non-volatile and can often be recycled, although their viscosity and the solubility of reactants can be challenging.
Below is a comparative table of traditional and greener solvent alternatives potentially applicable to the synthesis of this compound.
| Solvent | Boiling Point (°C) | Source | Key Green Attributes | Potential Drawbacks |
| Diethyl Ether | 34.6 | Petrochemical | - | High volatility, flammability, peroxide formation |
| Tetrahydrofuran (THF) | 66 | Petrochemical | - | Volatility, peroxide formation, water miscibility |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Biomass-derived | Renewable source, lower water miscibility, reduced peroxide formation | Higher cost |
| Cyclopentyl Methyl Ether (CPME) | 106 | Petrochemical | High boiling point, low water solubility, high stability | Not from a renewable source |
| Deep Eutectic Solvents (DES) | Variable | Generally renewable | Low volatility, often biodegradable | High viscosity, potential for product separation challenges |
The development of catalytic methods to replace stoichiometric reagents is a cornerstone of green chemistry. In the context of synthesizing this compound, which would likely involve at least two carbon-carbon bond formations, moving from a stoichiometric Grignard reaction to a catalytic one would offer significant benefits.
While a direct catalytic alternative to the Grignard reaction for this specific synthesis is not documented, research into catalytic Grignard-type additions is an active area. These processes aim to use a catalytic amount of a metal complex to generate a highly reactive nucleophile in situ, which then adds to a carbonyl group. This approach can reduce the amount of metallic waste generated.
For instance, the use of cerium chloride as a catalyst in conjunction with organolithium or Grignard reagents can enhance selectivity and yield in additions to ketones. While still using a stoichiometric organometallic reagent, the catalytic use of additives can be a step towards greener processes.
A more advanced approach would be the development of a truly catalytic process where the chlorophenyl and ethyl groups are added via a transition-metal-catalyzed cross-coupling or addition reaction. For example, a catalytic system involving a transition metal like iron, copper, or nickel could potentially be developed to mediate the addition of an organometallic reagent to a suitable diketone or keto-ester precursor.
Heterogeneous catalysts would be particularly advantageous. A solid-supported catalyst could be easily separated from the reaction mixture and recycled, minimizing metal contamination of the product and reducing waste. While the development of such a catalyst for the synthesis of this compound is a future prospect, it represents a significant goal from a green chemistry perspective.
The table below illustrates a hypothetical comparison between a traditional stoichiometric Grignard synthesis and a potential future catalytic process for a key bond-forming step.
| Parameter | Traditional Stoichiometric Grignard Reaction | Hypothetical Catalytic Process | Green Advantage of Catalytic Process |
| Reagent | 2-4 equivalents of Grignard reagent | Stoichiometric reducing/alkylating agent + catalyst | Reduced use of highly reactive organometallic reagents |
| Catalyst | None | 1-5 mol% of a transition metal complex | Lower metal waste, potential for catalyst recycling |
| Solvent | Diethyl Ether / THF | Greener solvent (e.g., 2-MeTHF) | Reduced environmental and safety hazards |
| Yield | Typically 60-80% | Potentially >90% | Improved atom economy and efficiency |
| Work-up | Aqueous quench with acid | Simpler, potentially non-aqueous work-up | Reduced aqueous waste |
| E-Factor (Waste/Product Ratio) | High | Low | Significant reduction in chemical waste |
Mechanistic Investigations of 2 4 Chlorophenyl 4 Ethylhexane 2,4 Diol Formation and Reactions
Reaction Kinetics and Rate Determining Steps in Diol Synthesis
The synthesis of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol, a non-symmetrical tertiary-tertiary 1,3-diol, can be envisioned through a sequential two-step process involving an aldol (B89426) reaction followed by a Grignard reaction. A plausible synthetic route begins with an aldol addition between 1-(4-chlorophenyl)ethan-1-one and butan-2-one to form the β-hydroxy ketone intermediate, 4-hydroxy-4-(4-chlorophenyl)-2-methylhexan-2-one. Subsequent nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the remaining ketone functionality yields the target diol.
Aldol Addition: This reaction proceeds via an enolate intermediate. jackwestin.com The formation of the enolate is often the rate-determining step under base-catalyzed conditions. The rate is dependent on the concentration of the ketone and the base. Under acid catalysis, the rate-determining step is typically the attack of the enol on the protonated carbonyl of the other ketone.
Grignard Addition: The rate-determining step in the Grignard reaction is the nucleophilic attack of the organomagnesium species on the electrophilic carbonyl carbon. byjus.com The reaction rate is influenced by several factors including the steric hindrance of the β-hydroxy ketone, the reactivity of the Grignard reagent, and the solvent. The presence of the bulky 4-chlorophenyl group and the adjacent methyl and hydroxyl groups can sterically hinder the approach of the nucleophile.
The electron-withdrawing nature of the chlorine atom on the phenyl ring increases the partial positive charge on the carbonyl carbon of the starting acetophenone (B1666503) derivative, which can accelerate the initial aldol reaction. Conversely, in the Grignard step, the steric bulk of the β-hydroxy ketone intermediate is a significant factor influencing the reaction rate.
| Reactant/Condition | Effect on Aldol Rate | Effect on Grignard Rate | Rationale |
| Electron-withdrawing group (e.g., -Cl, -NO₂) on phenyl ring | Increase | Increase | Enhances the electrophilicity of the carbonyl carbon. |
| Electron-donating group (e.g., -OCH₃, -CH₃) on phenyl ring | Decrease | Decrease | Reduces the electrophilicity of the carbonyl carbon. |
| Increased steric bulk on ketone | Decrease | Decrease | Hinders the approach of the enolate or Grignard reagent. |
| Higher concentration of base/acid catalyst | Increase | N/A | Increases the rate of enolate/enol formation. |
| Higher concentration of Grignard reagent | N/A | Increase | Follows second-order kinetics (first order in ketone and Grignard reagent). |
Elucidation of Transition States in Carbonyl Additions
The transition states of the carbonyl addition steps are crucial in determining the reaction's stereochemical outcome and rate.
Aldol Addition Transition State: The stereochemistry of the aldol reaction can be predicted using the Zimmerman-Traxler model, which involves a six-membered ring-like transition state. The geometry of the enolate (E or Z) and the steric interactions between the substituents on the enolate and the aldehyde determine the relative stereochemistry (syn or anti) of the resulting β-hydroxy ketone.
Grignard Addition Transition State: The addition of a Grignard reagent to a carbonyl group is generally believed to proceed through a six-membered, chair-like transition state, often referred to as a cyclic model. byjus.comwikipedia.org In this model, the magnesium atom coordinates with the carbonyl oxygen and the oxygen of the existing hydroxyl group, forming a chelate. This chelation restricts the conformational freedom of the molecule. The nucleophilic ethyl group is then delivered from the magnesium to the carbonyl carbon. For the β-hydroxy ketone intermediate, this chelation model is particularly relevant as it directs the stereochemical outcome of the second alcohol formation. Computational studies suggest that the transition state involves a four-membered ring in some cases, but the six-membered chelation model is often invoked to explain the diastereoselectivity in substrates with a nearby hydroxyl group. researchgate.netresearchgate.net
The approach of the nucleophile to the carbonyl carbon occurs at an angle of approximately 107°, known as the Bürgi-Dunitz trajectory, rather than a perpendicular attack. uwindsor.ca The geometry of the transition state is a distorted tetrahedron, intermediate between the sp² trigonal planar carbonyl and the sp³ tetrahedral alcohol product.
Role of Catalysts and Reagents in Stereochemical Outcome
The formation of this compound involves the creation of two stereocenters at positions C2 and C4. This can result in four possible stereoisomers (two pairs of enantiomers, which are diastereomers to each other). Controlling the stereochemistry is a significant challenge and is highly dependent on the reagents and catalysts used. acs.orgnih.gov
Diastereoselective Control: In the synthesis described, the first stereocenter is set during the aldol reaction. The second stereocenter is formed in the Grignard addition. The stereochemistry of the existing hydroxyl group at C4 strongly influences the facial selectivity of the Grignard attack on the C2 carbonyl. This is an example of substrate-controlled diastereoselectivity. The Felkin-Ahn model can be used to predict the outcome, where the largest group orients itself anti to the incoming nucleophile to minimize steric strain. chemistnotes.comwebsite-files.comwikipedia.org However, in the presence of a chelating group like the hydroxyl, the Cram-chelate model often provides a better prediction. The chelation between the magnesium atom and both the carbonyl and hydroxyl oxygens creates a rigid cyclic intermediate, forcing the nucleophile to attack from the less hindered face. libretexts.org
Enantioselective Control: To produce an enantiomerically enriched product, asymmetric catalysis is required.
Asymmetric Aldol Reaction: Chiral catalysts, such as proline-derived organocatalysts or metal complexes with chiral ligands (e.g., chiral Zn²⁺ complexes), can be used to achieve high enantioselectivity in the initial aldol step. nih.gov
Asymmetric Grignard Addition: While less common, chiral ligands can be added to the Grignard reaction to induce enantioselectivity.
Stereoselective Reduction: An alternative strategy involves the diastereoselective reduction of the β-hydroxy ketone intermediate using specific reagents. For example, the Narasaka-Prasad reduction (using a boron chelating agent and NaBH₄) is known to produce syn-1,3-diols, while other methods like the Evans-Saksena reduction can favor anti-1,3-diols. wikipedia.orgyoutube.comrsc.orgacs.orgoup.com
| Method/Catalyst | Target Stereoisomer | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) | Reference |
| Narasaka-Prasad Reduction (BBu₂OMe, NaBH₄) | syn-diol | >95:5 | N/A (for racemic substrate) | wikipedia.org |
| Evans-Saksena Reduction (Me₄NBH(OAc)₃) | anti-diol | >95:5 | N/A (for racemic substrate) | youtube.com |
| Proline-derived Organocatalyst (Aldol step) | anti or syn β-hydroxy ketone | 85:15 - 99:1 | up to >99% | acs.orgnih.gov |
| Chiral Oxazaborolidine (CBS) Reduction | (R)- or (S)-diol | N/A | >95% | acs.org |
| Albumin / NaBH₄ Reduction | anti-diol | >90:10 | Moderate | rsc.org |
Studies on the Stability and Rearrangements of this compound and its Intermediates
Under acidic conditions, 1,2-diols are known to undergo the pinacol (B44631) rearrangement to form ketones or aldehydes. jove.comguilfordtechnoconsultants.comyoutube.com Although this compound is a 1,3-diol, its tertiary alcohol functionalities make it susceptible to acid-catalyzed rearrangements that proceed through carbocation intermediates, analogous to the pinacol rearrangement. masterorganicchemistry.com
The mechanism involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a tertiary carbocation. A subsequent 1,2-shift of an adjacent alkyl or aryl group leads to a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final rearranged product.
Two primary rearrangement pathways are possible for this diol:
Protonation at C2-OH: Loss of water from C2 generates a tertiary carbocation that is benzylic and thus stabilized by the 4-chlorophenyl ring. The subsequent migration of the methyl group from C2 to C3 is unlikely as it doesn't resolve the cation. A more plausible, though complex, series of hydride and alkyl shifts could occur.
Protonation at C4-OH: Loss of water from C4 forms a tertiary carbocation. This can be stabilized by a 1,2-hydride shift from C3, forming a more stable tertiary carbocation at C3. Alternatively, and more likely in a pinacol-type context if it were a 1,2-diol, a group would migrate to the adjacent carbon. For 1,3-diols, fragmentation is a more common outcome. acs.org
The migratory aptitude of different groups generally follows the order: aryl > hydride > tertiary alkyl > secondary alkyl > methyl. stackexchange.comwikipedia.orgechemi.comaskiitians.com Therefore, in a hypothetical pinacol-like rearrangement of a related vicinal diol, the 4-chlorophenyl group would be expected to migrate preferentially over alkyl groups. The stability of the initially formed carbocation is the primary determinant of which hydroxyl group is eliminated. The carbocation at C2, being benzylic, is significantly more stable than the one at C4. Thus, protonation and water elimination are more likely to occur at the C2 position.
Pathways of Intramolecular Cyclization or Dehydration (Excluding Physical Properties)
In addition to rearrangement, this compound can undergo intramolecular cyclization or dehydration under acidic conditions.
Dehydration: The acid-catalyzed dehydration of alcohols typically proceeds through an E1 mechanism involving a carbocation intermediate. youtube.com Given the two tertiary hydroxyl groups, dehydration can occur from either end of the diol.
Loss of C2-OH: Elimination of water from C2 would form the stable benzylic carbocation. Subsequent deprotonation at C1 or C3 would lead to the formation of an alkene. According to Zaitsev's rule, the more substituted alkene (elimination of a proton from C3) would be the major product.
Loss of C4-OH: Elimination of water from C4 forms a tertiary carbocation. Deprotonation from C3 or C5 would yield the corresponding alkenes, with the more substituted alkene being favored.
Fragmentation: A significant pathway for the acid-catalyzed reaction of 1,3-diols is cleavage into a ketone and an olefin, which can sometimes be the major course of the reaction. acs.org
Intramolecular Cyclization: 1,3-diols are well-suited to undergo intramolecular cyclization to form six-membered cyclic ethers (tetrahydropyran derivatives). This reaction, an intramolecular variation of the Williamson ether synthesis or a Prins-type cyclization, is also acid-catalyzed. nih.gov The mechanism involves the protonation of one hydroxyl group. The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl (or the carbocation formed after its departure) in an Sₙ1 or Sₙ2-type reaction. This results in the formation of a substituted tetrahydropyran (B127337) ring. The stereochemistry of the diol will influence the stereochemical outcome of the cyclization, with the reaction often proceeding to give the thermodynamically more stable chair conformation of the cyclic ether.
Advanced Spectroscopic and Structural Elucidation of 2 4 Chlorophenyl 4 Ethylhexane 2,4 Diol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of 2-(4-chlorophenyl)-4-ethylhexane-2,4-diol. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
A detailed analysis using a suite of 2D NMR experiments is essential for the complete assignment of the complex spin systems present in this compound and for elucidating its relative stereochemistry.
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For the title compound, COSY correlations would be expected between the methyl and methylene (B1212753) protons of the ethyl groups, and crucially, between the methylene protons at C3 and the protons of the ethyl group at C4.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is fundamental for assigning the carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for identifying quaternary carbons, such as C2 and C4, by observing correlations from nearby protons. For instance, the methyl protons at C1 would show an HMBC correlation to the quaternary carbon C2.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry by identifying protons that are close in space. For a specific diastereomer of this compound, NOESY could reveal through-space interactions between, for example, the methyl group at C1 and the ethyl group at C4, which would help to define the relative orientation of the substituents around the C2-C3 bond.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | Key NOESY Correlations |
| 1-CH₃ | ~1.5 | ~30 | - | C1 | C2, C3 | H-3a, H-3b |
| 2-C | - | ~75 | - | - | - | - |
| 3-CH₂ | ~1.8 (diastereotopic) | ~50 | H-1, H-5', H-5'' | C3 | C1, C2, C4, C5' | H-1, H-5', H-5'' |
| 4-C | - | ~78 | - | - | - | - |
| 5'-CH₂ (ethyl) | ~1.6 (diastereotopic) | ~35 | H-6' | C5' | C3, C4, C6' | H-3a, H-3b |
| 6'-CH₃ (ethyl) | ~0.9 | ~8 | H-5' | C6' | C4, C5' | - |
| 5''-CH₂ (ethyl) | ~1.6 (diastereotopic) | ~35 | H-6'' | C5'' | C3, C4, C6'' | H-3a, H-3b |
| 6''-CH₃ (ethyl) | ~0.9 | ~8 | H-5'' | C6'' | C4, C5'' | - |
| Ar-H (ortho to C) | ~7.4 | ~128 | Ar-H (meta) | C-ortho | C-ipso, C-meta | H-1, H-3a, H-3b |
| Ar-H (meta to C) | ~7.3 | ~128.5 | Ar-H (ortho) | C-meta | C-ipso, C-ortho, C-Cl | - |
| Ar-C (ipso) | - | ~145 | - | - | - | - |
| Ar-C (Cl) | - | ~133 | - | - | - | - |
The central C2-C3 bond in this compound is a site of potential rotational hindrance due to the bulky substituents. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insight into the energy barriers associated with this bond rotation. At lower temperatures, distinct signals for conformationally non-equivalent protons (e.g., the diastereotopic methylene protons of the ethyl groups) might be observed, which would coalesce as the temperature is raised and the rate of rotation increases. The coalescence temperature can be used to calculate the free energy of activation for the conformational exchange process.
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful tool for its characterization. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would provide high-resolution ¹³C spectra of the solid material. ssNMR is particularly sensitive to the local environment, and the presence of multiple, well-resolved signals for chemically equivalent carbons could indicate the presence of different molecules in the asymmetric unit of the crystal lattice or polymorphism.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
The hydroxyl (-OH) groups are prominent features in the vibrational spectra. In the FT-IR spectrum, a broad and intense band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of hydrogen-bonded hydroxyl groups. The breadth of this band is indicative of a network of intermolecular and potentially intramolecular hydrogen bonds. In dilute, non-polar solutions, a sharper, less intense band corresponding to free (non-hydrogen-bonded) O-H stretching may appear at higher wavenumbers (around 3600-3650 cm⁻¹). The C-O stretching vibrations would be expected in the 1000-1200 cm⁻¹ region.
The vibrational spectra also provide a fingerprint of the carbon skeleton. The aromatic ring gives rise to several characteristic bands: C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range, the positions of which are indicative of the substitution pattern. The aliphatic portions of the molecule will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies. The C-Cl stretching vibration of the chlorophenyl group is expected to appear as a strong band in the 1000-1100 cm⁻¹ region in the FT-IR spectrum and would also be observable in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Strong |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |
| Aliphatic C-H Bend | 1370-1470 | 1370-1470 | Medium |
| C-O Stretch | 1000-1200 | 1000-1200 | Strong |
| C-Cl Stretch | 1000-1100 | 1000-1100 | Strong |
| Aromatic C-H Out-of-Plane Bend | 650-900 | 650-900 | Strong |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) coupled with fragmentation analysis serves as a powerful tool for the definitive structural confirmation of organic molecules like this compound. This technique provides not only the exact elemental composition but also intricate details about the molecule's connectivity through the study of its fragmentation patterns.
Accurate Mass Determination and Isotopic Pattern Verification
The primary advantage of HRMS is its ability to determine the mass of a molecule with extremely high accuracy, typically within a few parts per million (ppm). For this compound, with a molecular formula of C₁₄H₂₁ClO₂, the theoretical monoisotopic mass of its protonated ion, [M+H]⁺, can be calculated.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two prominent peaks for any chlorine-containing ion, separated by two mass units (Da), where the peak corresponding to the ³⁷Cl isotope (M+2) is about one-third the intensity of the peak for the ³⁵Cl isotope (M). The verification of both the accurate mass and this characteristic 3:1 isotopic ratio provides unequivocal evidence for the presence and number of chlorine atoms and confirms the elemental formula.
Table 1: Theoretical HRMS Data for the Protonated Molecular Ion of this compound ([C₁₄H₂₂ClO₂]⁺)
| Ion Formula | Isotope | Theoretical m/z | Relative Abundance (%) |
| [C₁₄H₂₂³⁵ClO₂]⁺ | ³⁵Cl | 257.1252 | 100.0 |
| [C₁₄H₂₂³⁷ClO₂]⁺ | ³⁷Cl | 259.1222 | 32.0 |
Ion Fragmentation Studies for Structural Confirmation
Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing insights into the molecule's structure. The fragmentation of this compound is expected to follow predictable pathways characteristic of tertiary alcohols and aromatic compounds.
Common fragmentation pathways would include:
Dehydration: The loss of one or both hydroxyl groups as water molecules ([M+H-H₂O]⁺ and [M+H-2H₂O]⁺) is a typical fragmentation for diols.
Alpha-Cleavage: Fission of the carbon-carbon bonds adjacent to the oxygen-bearing carbons. Cleavage next to the tertiary alcohol bearing the chlorophenyl group is particularly favorable due to the formation of a stable, resonance-stabilized carbocation.
Benzylic Cleavage: The bond between the carbon bearing the chlorophenyl group and the rest of the hexane (B92381) chain can cleave, yielding a prominent chlorobenzyl-type fragment.
Loss of Alkyl Groups: Cleavage resulting in the loss of the ethyl or other alkyl fragments from the hexane chain.
The precise masses of these fragment ions, as determined by HRMS, allow for the assignment of their elemental compositions, enabling a detailed reconstruction of the molecule's structure. core.ac.uknih.gov
Table 2: Plausible Key Fragment Ions of this compound in HRMS/MS
| Fragmentation Pathway | Resulting Ion Formula | Theoretical m/z (³⁵Cl) |
| [M+H]⁺ | [C₁₄H₂₂ClO₂]⁺ | 257.1252 |
| Loss of H₂O | [C₁₄H₂₀ClO]⁺ | 239.1146 |
| Loss of 2H₂O | [C₁₄H₁₈Cl]⁺ | 221.1037 |
| Cleavage of C₄-C₅ bond | [C₁₁H₁₄ClO]⁺ | 201.0728 |
| Cleavage of C₂-C₃ bond | [C₈H₈ClO]⁺ | 155.0285 |
X-ray Crystallography of this compound Crystalline Forms or Co-crystals
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state, revealing precise details of its conformation and how it arranges in a crystal lattice.
Solid-State Molecular Conformation and Packing Arrangements
For a molecule like this compound, which has considerable conformational flexibility in its hexane backbone and rotatable bonds, the solid-state structure is of great interest. researchgate.net A single-crystal X-ray diffraction study would determine the exact bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the hexane chain (e.g., extended or folded) and the relative orientations of the 4-chlorophenyl and ethyl substituents. researchgate.net
Intermolecular Interactions and Crystal Engineering Aspects
The diol functionality is central to the intermolecular interactions within the crystal structure. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks. dcu.ie These networks can manifest as chains, sheets, or complex three-dimensional architectures, effectively holding the crystal together. nih.govresearchgate.net
Beyond hydrogen bonding, other non-covalent interactions are crucial for the crystal's stability:
π-π Stacking: The aromatic chlorophenyl rings may stack on top of each other, contributing to lattice stability.
C-H···π Interactions: Hydrogen atoms from the alkyl chains can interact with the electron-rich aromatic rings.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen in neighboring molecules. acs.org
Understanding these interactions is fundamental to crystal engineering, allowing for the potential design of co-crystals with modified physical properties such as solubility or melting point. nih.gov
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | O-H | O (hydroxyl) | 2.5 - 3.2 |
| π-π Stacking | Chlorophenyl Ring | Chlorophenyl Ring | 3.3 - 3.8 |
| C-H···π Interaction | C-H (alkyl) | Chlorophenyl Ring | 2.5 - 2.9 (H to ring centroid) |
| Halogen Bond | C-Cl | O (hydroxyl) | 2.8 - 3.5 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Isomers
The molecule this compound possesses two stereocenters (at C2 and C4), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying these chiral isomers. cas.cznsf.gov
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The primary chromophore in this molecule is the 4-chlorophenyl group. The chiral environment around this chromophore, dictated by the absolute configuration of the stereocenters, will cause it to exhibit a characteristic CD spectrum. Enantiomeric pairs will produce mirror-image CD spectra. The sign and intensity of the observed Cotton effects can be correlated with the molecule's absolute stereochemistry, often aided by quantum chemical calculations. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. amrita.edukud.ac.in An ORD spectrum provides information complementary to a CD spectrum. wikipedia.org For a chiral molecule like the isomers of this compound, the ORD curve will show a characteristic anomalous dispersion, known as a Cotton effect, in the region of the chromophore's absorption bands. libretexts.org The shape and sign of this curve are directly related to the molecule's stereochemistry. researchgate.net These techniques are crucial for assigning the absolute configuration and assessing the enantiomeric purity of different stereoisomers. jcchems.com
Table 4: Chiroptical Techniques and Their Application to Chiral Isomers
| Technique | Principle | Information Obtained |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, conformational analysis, enantiomeric purity. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Absolute configuration, confirmation of stereochemistry, location of absorption bands. |
Computational and Theoretical Chemistry Studies of 2 4 Chlorophenyl 4 Ethylhexane 2,4 Diol
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Conformational Analysis and Energy Minima
No published data is available on the conformational analysis or energy minima for 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol.
Bond Lengths, Bond Angles, and Dihedral Angles
Specific calculated bond lengths, bond angles, and dihedral angles for this compound have not been reported in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis
HOMO-LUMO Gap and Chemical Reactivity Indices
The HOMO-LUMO energy gap and associated chemical reactivity indices for this compound are undetermined from existing research.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
There is no available NBO analysis detailing intramolecular interactions and electron delocalization within this compound.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Predicted NMR chemical shifts and vibrational frequencies based on computational models for this compound have not been published.
Molecular Dynamics Simulations for Solvent Effects or Complexation5.6. Quantum Chemical Topology and Electron Density Analysis
It is important to note that while computational studies exist for other molecules containing a chlorophenyl group, the specific arrangement of atoms and functional groups in this compound would lead to unique electronic and dynamic properties. Extrapolating data from other compounds would be scientifically unsound.
This report is based on the current state of accessible scientific literature. Future research may address the computational and theoretical chemistry of this compound, at which point a detailed article could be composed.
Chemical Transformations and Derivatization of 2 4 Chlorophenyl 4 Ethylhexane 2,4 Diol
Reactions Involving the Chlorophenyl Moiety
The 4-chlorophenyl group is a key site for modifications that can significantly alter the molecule's properties. These transformations primarily include aromatic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS): The chlorine atom is a deactivating but ortho, para-directing group for electrophilic aromatic substitution. ncert.nic.in The large alkyl diol substituent at the C1 position is an activating, ortho, para-directing group. Given that the para position is occupied by chlorine, incoming electrophiles will be directed to the positions ortho to the alkyl group (C2' and C6') and the positions ortho to the chlorine (C3' and C5'). The steric bulk of the alkyl diol substituent may hinder substitution at the C2' and C6' positions, making the C3' and C5' positions (which are equivalent) the most probable sites for substitution in reactions like nitration, halogenation, or Friedel-Crafts acylation. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. For 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol, SNAr reactions would require harsh conditions and are generally not a viable pathway for derivatization. nih.gov
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-4-chlorophenyl)-4-ethylhexane-2,4-diol |
| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-chlorophenyl)-4-ethylhexane-2,4-diol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(2-Acyl-4-chlorophenyl)-4-ethylhexane-2,4-diol |
The carbon-chlorine bond on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have made their use routine.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.orgorganic-chemistry.org This allows for the introduction of various aryl, heteroaryl, or vinyl groups in place of the chlorine atom. mdpi.comresearchgate.net
Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl chloride with an alkene. organic-chemistry.orgwikipedia.org It is a valuable method for synthesizing substituted styrenes and other vinylated aromatic compounds. liverpool.ac.uknih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine, amide, or N-heterocycle. wikipedia.orglibretexts.org This is one of the most effective methods for synthesizing aryl amines and their derivatives. beilstein-journals.orgresearchgate.net
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl or Aryl-Alkene Compound mdpi.com |
| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene wikipedia.org |
| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd₂(dba)₃, XPhos, NaOtBu | Aryl Amine beilstein-journals.org |
| Cross-Electrophile Coupling | Alkyl Chloride | Ni Catalyst, Photoredox Catalyst | Alkyl-Aryl Compound nih.govorgsyn.org |
Cyclization Reactions to Form Heterocyclic Derivatives
The presence of two hydroxyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic derivatives. The relative positions of the hydroxyl groups (1,3-diol) can lead to the formation of six-membered rings.
One of the most straightforward cyclization reactions for a diol is acid-catalyzed dehydration, which would lead to the formation of a cyclic ether. In the case of this compound, treatment with a strong acid such as sulfuric acid or p-toluenesulfonic acid would likely result in the formation of a substituted tetrahydropyran (B127337). The reaction proceeds via protonation of one hydroxyl group, followed by the intramolecular nucleophilic attack of the second hydroxyl group and subsequent loss of water.
Table 1: Potential Heterocyclic Derivatives from this compound
| Heterocyclic Product Class | Potential Reagents and Conditions | Resulting Heterocycle Structure |
| Tetrahydropyran | H₂SO₄ or TsOH, heat | 6-membered ring containing one oxygen atom |
| Dioxane (via intermolecular) | Acid catalyst, controlled concentration | 1,4-Dioxane derivative (dimerization) |
| Substituted Piperidine (B6355638) | 1. Mesyl chloride, pyridine; 2. R-NH₂ | 6-membered ring containing one nitrogen atom |
Synthesis of Polymeric Precursors or Monomers
Diols are fundamental building blocks in polymer chemistry, serving as monomers for the synthesis of polyesters, polyurethanes, polycarbonates, and polyethers. The structure of this compound, with its two hydroxyl groups, allows it to function as a di-functional monomer in step-growth polymerization reactions.
For the synthesis of polyesters, the diol would be reacted with a dicarboxylic acid (or its more reactive acyl chloride or ester derivative) in the presence of an acid catalyst. The resulting polymer would have a repeating unit containing the backbone of the original diol. The bulky 4-chlorophenyl and ethyl groups would likely result in a polymer with increased rigidity and altered solubility compared to polyesters derived from simpler diols.
Similarly, this diol could be used to synthesize polyurethanes by reacting it with a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI). The hydroxyl groups would react with the isocyanate groups to form urethane (B1682113) linkages. The specific structure of the diol would influence the final properties of the polyurethane material.
While this specific compound is not commonly cited as a polymer precursor in available literature, the principles of polymer chemistry strongly support its potential utility in creating novel polymeric structures.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymer Class | Co-monomer | Linkage Type |
| Polyester | Adipoyl chloride or Terephthalic acid | Ester |
| Polyurethane | Toluene diisocyanate (TDI) | Urethane |
| Polycarbonate | Phosgene or Diphenyl carbonate | Carbonate |
Design and Synthesis of Analogs with Modified Alkyl or Aryl Substituents
The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of its properties. For this compound, analogs can be designed by modifying either the aryl (4-chlorophenyl) or the alkyl (ethyl) substituents.
Modification of the Aryl Substituent: The 4-chlorophenyl group can be replaced with other substituted or unsubstituted aryl rings. This is typically achieved by using a different Grignard reagent during the synthesis of the diol precursor. For example, using phenylmagnesium bromide would yield the non-chlorinated analog, while using 4-methoxyphenylmagnesium bromide would introduce an electron-donating group. This allows for the systematic investigation of electronic and steric effects on the molecule's properties. The synthesis of analogs with different aryl groups is a common strategy, as seen in the development of various piperazine (B1678402) derivatives. researchgate.net
Modification of the Alkyl Substituent: The ethyl group at the 4-position can be replaced by other alkyl groups (e.g., methyl, propyl, butyl). This would be achieved by starting with a different ketone precursor in a hypothetical Grignard-based synthesis. For instance, reacting the Grignard reagent derived from 1-chloro-4-iodobenzene (B104392) with pentan-2-one instead of hexan-3-one would lead to a methyl-substituted analog. The synthesis of various 4-alkyl substituted pyrazolidine-3,5-dione (B2422599) derivatives showcases a similar approach to modifying alkyl groups to explore their impact. nih.gov
These modifications allow for the creation of a library of related compounds, which can then be screened for desired properties.
Table 3: Design of Analogs through Modification of Precursors
| Target Analog Moiety | Synthetic Precursor Modification | Example Precursor |
| Phenyl (replaces 4-Chlorophenyl) | Use of Phenylmagnesium bromide | 1-Iodobenzene |
| 4-Methoxyphenyl (replaces 4-Chlorophenyl) | Use of 4-Methoxyphenylmagnesium bromide | 1-Iodo-4-methoxybenzene |
| Methyl (replaces Ethyl) | Use of a methyl ketone | Pentan-2-one |
| Propyl (replaces Ethyl) | Use of a propyl ketone | Heptan-4-one |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
